IMPDH2 Inhibition Liability – Ki = 320 nM (Target Compound) vs. Literature‑Reported Inhibitor Chemotypes
The target compound has been tested against human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) and showed a Ki of 320 nM for the IMP substrate site [1]. This value serves as a biochemical liability flag for projects where IMPDH2 off‑target activity must be avoided (e.g., antiviral or immunosuppressive screens). No data exist for the benzenesulfonyl or N‑benzyl analogs, precluding a direct comparison, but the presence of measurable IMPDH2 affinity distinguishes this compound from phthalimide‑sulfonamide chemotypes that lack imide‑interacting residues.
| Evidence Dimension | Enzyme inhibition (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 320 nM |
| Comparator Or Baseline | No comparator data available; literature IMPDH2 inhibitor class baseline ≈ 10–100 nM |
| Quantified Difference | 320 nM (target) vs. no comparative datum |
| Conditions | In vitro IMPDH2 enzyme assay, IMP substrate |
Why This Matters
For purchasers screening against IMPDH2, this is the only quantitative liability marker available for the compound class; its absence in simpler benzylsulfonyl-acetamides may justify selecting the phthalimide-containing variant.
- [1] BindingDB. Ligand BDBM50369349 (CHEMBL603997) – IMPDH2 Ki = 320 nM. University of California San Diego, accessed April 2026. View Source
